6-Methoxy-2-methylbenzoxazole
CAS No.: 23999-64-6
Cat. No.: VC2409616
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23999-64-6 |
---|---|
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 6-methoxy-2-methyl-1,3-benzoxazole |
Standard InChI | InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 |
Standard InChI Key | IMRVVUQHPUZLSC-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(O1)C=C(C=C2)OC |
Canonical SMILES | CC1=NC2=C(O1)C=C(C=C2)OC |
Introduction
Chemical and Physical Properties
Basic Identification and Structure
6-Methoxy-2-methylbenzoxazole is clearly defined by several key identifiers that facilitate its recognition in scientific and commercial contexts. Table 1 presents the fundamental identification parameters of this compound.
Table 1: Basic Identification Parameters of 6-Methoxy-2-methylbenzoxazole
Parameter | Value |
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CAS Number | 23999-64-6 |
IUPAC Name | 6-methoxy-2-methyl-1,3-benzoxazole |
Molecular Formula | C₉H₉NO₂ |
Molecular Weight | 163.17 g/mol |
European Community (EC) Number | 245-978-1 |
Standard InChI | InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 |
The structure of 6-Methoxy-2-methylbenzoxazole features a benzoxazole core with a methoxy substituent at the 6-position and a methyl group at the 2-position. The benzoxazole skeleton consists of a benzene ring fused to an oxazole ring, creating a planar heterocyclic system with specific electronic properties .
Physical Properties
The physical properties of 6-Methoxy-2-methylbenzoxazole significantly influence its handling, storage, and applications. Table 2 summarizes the key physical characteristics of this compound.
Table 2: Physical Properties of 6-Methoxy-2-methylbenzoxazole
These physical properties highlight the relatively stable nature of 6-Methoxy-2-methylbenzoxazole under standard conditions, with a moderate melting point and relatively high boiling point indicating reasonable thermal stability. The LogP value suggests moderate lipophilicity, which can influence its solubility profile and potential for membrane permeability in biological systems.
Spectral Information
Spectral data is crucial for the identification and characterization of 6-Methoxy-2-methylbenzoxazole. Multiple spectroscopic techniques provide complementary information about the compound's structure and purity. The available spectral information includes:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for structure confirmation .
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Mass Spectrometry: GC-MS data helps in molecular weight confirmation and fragmentation pattern analysis .
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Infrared Spectroscopy: FTIR and vapor phase IR spectra provide information about functional groups and molecular vibrations .
These spectroscopic techniques collectively provide a robust means for confirming the identity and purity of 6-Methoxy-2-methylbenzoxazole in research and quality control contexts.
Applications and Research Significance
Materials Science Applications
The unique structural characteristics of benzoxazole compounds make them valuable in materials science:
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Fluorescent Properties: Benzoxazoles are known for their interesting fluorescent properties, making them candidates for optical applications and fluorescent probes .
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Electronic Materials: The planar structure and heterocyclic nature of benzoxazoles, including 6-Methoxy-2-methylbenzoxazole, make them potentially useful in electronic materials and devices.
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Herbicidal Applications: Some benzoxazole derivatives have been studied as potential bleaching herbicides .
The specific applications of 6-Methoxy-2-methylbenzoxazole in materials science require further dedicated research, but the general properties of the benzoxazole class suggest promising potential in this domain.
Parameter | Classification/Value |
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GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled |
Hazard Categories | Acute Toxicity (Oral) - Category 4 |
Acute Toxicity (Dermal) - Category 4 | |
Acute Toxicity (Inhalation) - Category 4 | |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501 |
Signal Word | Warning |
The safety data indicates moderate acute toxicity by multiple routes of exposure, requiring appropriate handling procedures and personal protective equipment when working with this compound. The relatively low toxicity profile aligns with observations that many benzoxazole derivatives show lower toxicities compared to other heterocyclic compounds .
Market Analysis
The global market for 6-Methoxy-2-methylbenzoxazole has been subject to comprehensive market research, reflecting its commercial importance in various industries. According to market research report data from April 2025, the compound has established presence in regional markets including Europe, Asia, North America, and other global regions .
Key aspects of the market include:
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Supply Chain Analysis: The market research identifies producers, suppliers, and consumers of 6-Methoxy-2-methylbenzoxazole globally .
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Price Trends: Market reports provide information on price trends in regional markets, essential for commercial decision-making .
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Consumption Patterns: Analysis of consumption volume and structure helps understand market dynamics .
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Import/Export Data: Market research includes information on exports and imports, providing insights into global trade patterns for this compound .
Structural Relationships and Analogues
Understanding the relationship between 6-Methoxy-2-methylbenzoxazole and structurally related compounds provides valuable context for structure-activity relationships and potential application development.
Table 4: Comparison of 6-Methoxy-2-methylbenzoxazole with Related Compounds
Compound | Molecular Formula | Structural Difference from 6-Methoxy-2-methylbenzoxazole | CAS Number |
---|---|---|---|
6-Methoxy-2-methylbenzoxazole | C₉H₉NO₂ | Reference compound | 23999-64-6 |
6-Methoxy-2-methylbenzothiazole | C₉H₉NOS | Sulfur replaces oxygen in the heterocyclic ring | 2941-72-2 |
5-Methoxy-2-methyl-1,3-benzoxazole | C₉H₉NO₂ | Methoxy group at position 5 instead of 6 | N/A |
6-Ethoxy-2-methylbenzoxazole | C₁₀H₁₁NO₂ | Ethoxy group instead of methoxy at position 6 | N/A |
2-Methylbenzo[d]oxazol-6-amine | C₈H₈N₂O | Amino group instead of methoxy at position 6 | 5676-60-8 |
This comparative analysis highlights the subtle structural modifications that can significantly influence the properties and activities of these compounds. For example, 6-Methoxy-2-methylbenzothiazole has been reported to inhibit enzymes such as aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes , while the biological activities of 6-Methoxy-2-methylbenzoxazole may differ due to the replacement of sulfur with oxygen in the heterocyclic ring.
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